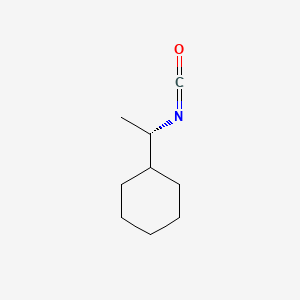
N,N-Diisobutylpropane-1,3-diamine
描述
N,N-Diisobutylpropane-1,3-diamine: is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylpropane-1,3-diamine typically involves the reaction of acrylonitrile with diisopropylamine under controlled conditions . This reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: N,N-Diisobutylpropane-1,3-diamine undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are facilitated by the presence of the amine functional groups, which are reactive towards a wide range of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as and can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like and are employed to reduce the compound, often under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions, typically under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diisobutylpropane-1,3-dione , while reduction can produce This compound derivatives with altered functional groups .
科学研究应用
N,N-Diisobutylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism by which N,N-Diisobutylpropane-1,3-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed biological effects .
相似化合物的比较
- N,N-Diisopropylpropane-1,3-diamine
- N,N-Dimethylpropane-1,3-diamine
- N,N-Diethylpropane-1,3-diamine
Comparison: N,N-Diisobutylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of isobutyl groups, which confer distinct chemical and physical properties compared to its analogs . These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
N',N'-bis(2-methylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRKHKSXSENCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









amine hydrochloride](/img/structure/B3169183.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)


![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)


